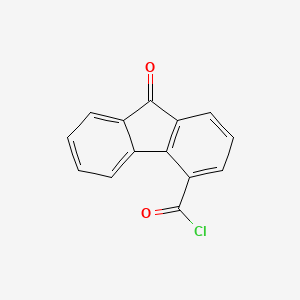

9-Fluorenone-4-carbonyl chloride

Overview

Description

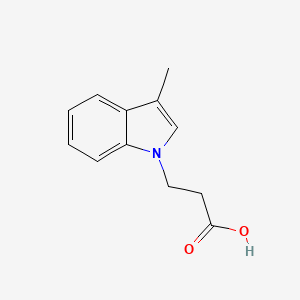

9-Fluorenone-4-carbonyl chloride is a fluorescent electrophilic reagent . It has been used to functionalize amino acids in an alkaline medium before their enantioresolution by HPLC . It has also been used in the synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide .

Chemical Reactions Analysis

This compound reacts with both primary and secondary amino acids to produce stable and highly fluorescent derivatives suitable for sensitive and efficient chromatographic determination and resolution .

Scientific Research Applications

Fluorescent Electrophilic Reagent for Amino Acids Resolution :

- FCC is used as a fluorescent electrophilic reagent to functionalize amino acids in an alkaline medium before their High-Performance Liquid Chromatography (HPLC) resolution. It reacts with primary and secondary amino acids to produce stable and highly fluorescent derivatives, facilitating sensitive and efficient chromatographic determination and resolution. This method has a detection limit in the picomole range, making it suitable for detecting very low concentrations of amino acids (Hsien & Chen, 2007).

Metal-Free Catalyst for Oxidation Reactions :

- 9-Fluorenone serves as a metal-free and additive-free photocatalyst for the selective oxidation of primary and secondary alcohols under visible light. This process converts a wide range of alcohols to their corresponding carbonyl compounds using air or oxygen as an oxidant. Such applications are significant in chemical synthesis, offering a more environmentally friendly and potentially more cost-effective approach (Schilling et al., 2018).

Optoelectronic Property Tuning in Polymers :

- The electrochemical reduction of a fluorene-based conjugated polymer, which includes the fluorenone unit, can selectively convert the carbonyl group to a methylene group. This modification alters the polymer's optical and electrochemical properties, demonstrating the potential of FCC in tuning material properties for specific applications, such as in optoelectronics and sensor technologies (Inagi et al., 2010).

Study of 17O NMR Chemical Shifts :

- Research on 17O NMR chemical shifts in various 9-fluorenones provides insights into molecular interactions and electronic structures. Such studies are crucial for understanding molecular behavior, which is essential in fields like medicinal chemistry and materials science (Boykin & Nowak-Wydra, 1991).

Solvation Power Assessment in Aprotic Solvents :

- The carbonyl 13C splitting of 9-fluorenone's free anion radical in various solvents exhibits a large solvent dependence. This finding is instrumental in understanding anion solvation power in aprotic solvents, which is critical in various industrial and research applications, including solvent selection for chemical reactions and process optimization (Nakamura, 1980).

Mechanism of Action

Target of Action

The primary target of 9-Fluorenone-4-carbonyl chloride (FCC) are amino acids . It is used to functionalize amino acids in an alkaline medium .

Mode of Action

FCC is a fluorescent electrophilic reagent . It reacts with both primary and secondary amino acids to produce stable and highly fluorescent derivatives . This interaction allows for sensitive and efficient chromatographic determination and resolution .

Biochemical Pathways

The biochemical pathways affected by FCC primarily involve the functionalization of amino acids. The compound’s interaction with amino acids leads to the production of stable and highly fluorescent derivatives . These derivatives are then suitable for enantioresolution by High-Performance Liquid Chromatography (HPLC) .

Result of Action

The result of FCC’s action is the production of stable and highly fluorescent derivatives of amino acids . These derivatives can be efficiently separated and determined using HPLC . This makes FCC a valuable tool in biochemical research, particularly in studies involving amino acids .

Action Environment

The action of FCC is influenced by the solvent used in the reaction. The increase in solubility of the analyte in the mobile phase seems to be responsible for this . Therefore, the choice of solvent can significantly impact the efficacy and stability of FCC’s action.

Safety and Hazards

9-Fluorenone-4-carbonyl chloride causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility . Spillage is unlikely to penetrate the soil as the product is insoluble and sinks in water . Contact with skin, eyes, and clothing should be avoided . After handling, skin should be washed thoroughly .

Future Directions

Fluorenones, including 9-Fluorenone-4-carbonyl chloride, have potential applications in various domains due to their intriguing and tunable photo, as well as physico-chemical properties . They show various biological activities like antibiotics, anticancer, antiviral, and neuromodulatory, etc . Organic chemists are developing various protocols for the synthesis of fluorenones . Despite several protocols developed for their synthesis since 1931, there is no review covering their entire synthetic protocols . This review includes several classical and novel synthetic approaches for the synthesis of fluorenones . Furthermore, future directions are also given .

Biochemical Analysis

Biochemical Properties

9-Fluorenone-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the functionalization of amino acids. It reacts with both primary and secondary amino acids to produce stable and highly fluorescent derivatives . This interaction is crucial for sensitive and efficient chromatographic determination and resolution of amino acids on a teicoplanin chiral stationary phase . The compound’s ability to form fluorescent derivatives makes it an essential reagent in high-performance liquid chromatography (HPLC) and other analytical techniques.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with amino acids, leading to the formation of fluorescent derivatives that can be easily detected and analyzed . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to produce stable fluorescent derivatives allows researchers to study these cellular processes in detail.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with amino acids. It acts as an electrophilic reagent, reacting with nucleophiles such as amines, amino acids, and amino alcohols in an alkaline medium . This reaction results in the formation of stable and highly fluorescent derivatives, which can be used for sensitive and efficient chromatographic determination and resolution . The compound’s ability to produce fluorescent derivatives enhances its utility in various biochemical analyses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the resolution of amino acids using this compound is not reproducible under certain conditions, such as the elution of either water- or acetonitrile-based mobile phases . This variability in resolution highlights the importance of optimizing experimental conditions to achieve consistent results.

Properties

IUPAC Name |

9-oxofluorene-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClO2/c15-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCGWCQMEUASJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346171 | |

| Record name | 9-Fluorenone-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7071-83-2 | |

| Record name | 9-Fluorenone-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7071-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for 9-Fluorenone-4-carbonyl chloride as a chiral derivatizing agent for amino acid enantiomers?

A1: this compound (FCC) acts as an electrophilic reagent. [] The carbonyl chloride group (-COCl) readily reacts with the nucleophilic amino group (-NH2) present in amino acids. This reaction forms a stable amide bond, resulting in a diastereomeric derivative of the amino acid. These diastereomers, unlike enantiomers, possess different physical properties, allowing for their separation using chromatographic techniques like high-performance liquid chromatography (HPLC). []

Q2: The research mentions using a "teicoplanin phase" for enantiomeric separation. What is the role of teicoplanin in this context?

A2: Teicoplanin is a chiral selector, often used as a stationary phase in chiral chromatography. [] When incorporated into the stationary phase, it creates a chiral environment. As the derivatized amino acid enantiomers pass through the column, they interact differently with the teicoplanin based on their three-dimensional structure. This differential interaction leads to distinct retention times for each enantiomer, ultimately achieving separation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)

![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)

![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)

![[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1298980.png)

![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1298987.png)